molecular formula C8H8FNO B2897500 (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine CAS No. 1228570-77-1

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2897500
CAS No.: 1228570-77-1
M. Wt: 153.156
InChI Key: RMYMQTQTLUJTIX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1228570-77-1) is a chiral chemical building block of high value in pharmaceutical research and organic synthesis. It features a benzofuran core, a privileged scaffold in medicinal chemistry that is frequently found in compounds with a range of biological activities . The specific (S)-enantiomer is particularly significant for constructing stereoselective molecules. The 3-amine functional group on the dihydrofuran ring makes it a versatile precursor for the development of more complex structures . Dihydrobenzofuran derivatives are recognized as key motifs in numerous biologically active compounds and natural products, with applications in exploring therapies for conditions such as Alzheimer's disease . For instance, structurally similar 3-aminobenzofuran derivatives have been investigated as multifunctional ligands, showing potent activity as acetylcholinesterase inhibitors and butyrylcholinesterase inhibitors, which are important targets in neurodegenerative disease research . Furthermore, novel synthetic methodologies, including transition metal-catalyzed reactions, continue to be developed to efficiently construct the dihydrobenzofuran nucleus, underscoring its ongoing relevance in drug discovery . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all safe laboratory practices.

Properties

IUPAC Name

(3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMQTQTLUJTIX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Amination: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Benzofuran derivatives with various functional groups replacing the fluorine atom.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its amine group can interact with biological targets, potentially leading to therapeutic effects.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor interactions.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Halogenation at different positions or with alternative halogens (e.g., Cl, Br) significantly impacts electronic properties, solubility, and biological interactions.

Table 1: Comparison with Halogenated Analogs

Compound Name CAS Number Molecular Formula MW Substituent (Position) Configuration Key Differences
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 2102410-16-0 C₈H₉ClFNO 189.61 F (7) S Reference compound
(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 2102410-16-0* C₈H₉ClFNO 189.61 F (7) R Enantiomer; potential differences in chiral recognition
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl 939757-40-1 C₈H₉Cl₂NO 206.07 Cl (7) S Higher MW; Cl’s larger size may reduce metabolic stability
(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 2177263-68-0 C₈H₉ClFNO 189.61 F (6) R Altered substituent position; electronic effects differ
  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance binding affinity in biological systems compared to chlorine, which may increase steric hindrance and lipophilicity .
  • Positional Effects: A fluorine at the 7-position (meta) vs.

Stereoisomers

The (S)-configuration is critical for chiral recognition in enzyme or receptor binding. The (R)-enantiomer (CAS 2102410-16-0) may exhibit divergent pharmacological activity, though specific data are unavailable .

Non-Halogenated Analogs

Removing the fluorine substituent simplifies the structure but reduces electronic modulation.

Table 2: Comparison with Non-Halogenated Analogs

Compound Name CAS Number Molecular Formula MW Substituent Configuration
(S)-2,3-Dihydrobenzofuran-3-amine HCl 1459793-02-2 C₈H₁₀ClNO 171.62 None S
2,3-Dihydrobenzofuran-3-amine HCl 860689-81-2 C₈H₁₀ClNO 171.62 None Racemic
  • The absence of fluorine reduces metabolic stability and may decrease solubility in hydrophobic environments .

Hydrochloride Salts vs. Free Amines

The hydrochloride salt form improves water solubility, facilitating formulation for biological studies. The free amine (CAS 939757-42-3, MW: 153.15) is more lipophilic but requires stringent storage conditions (2–8°C, dry) .

Research Implications

  • Medicinal Chemistry : Fluorine’s presence enhances bioavailability and target affinity, making this compound HCl a promising scaffold for drug development .
  • Synthetic Challenges : Conflicting CAS numbers for enantiomers highlight the need for rigorous stereochemical verification during synthesis .

Biological Activity

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and certain cancers. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates a benzofuran moiety with a fluorine substituent. The molecular formula is C9H10FNC_9H_{10}FN, and its unique structural characteristics contribute to its biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its halogen substituents enhance binding affinity to these targets, which may influence critical biochemical pathways.

  • Neurological Disorders : Preliminary studies suggest that this compound may act as an agonist or antagonist at specific receptors involved in neurotransmission. For instance, it has been explored for its potential to modulate pathways related to neurodegeneration.
  • Cancer Treatment : The compound has shown promise as a lead candidate in drug development aimed at targeting cancer cells. Its ability to inhibit certain cellular pathways involved in tumor growth has been documented in several studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Core : The initial step involves the construction of the benzofuran ring system through cyclization reactions.
  • Fluorination : Introduction of the fluorine atom at the 7-position is achieved using fluorinating agents under controlled conditions.
  • Amine Functionalization : The final step involves the conversion of suitable precursors into the amine form.

Table 1: Summary of Biological Activity Studies

StudyTargetIC50 ValueObservations
Study 1PARP-1 Inhibition9.45 μMSignificant inhibition observed in BRCA2-deficient cells .
Study 2Neurotransmitter Receptor ModulationVariesPotential agonistic effects noted.
Study 3Tumor Growth Inhibition12 nMEffective in inhibiting growth in specific cancer cell lines .

Case Study Highlights

  • Poly(ADP-ribose) Polymerase Inhibition : In a study focused on poly(ADP-ribose) polymerase (PARP) inhibitors, this compound demonstrated significant inhibitory effects with an IC50 value of 9.45 μM, indicating its potential utility in cancer therapeutics targeting DNA repair mechanisms .
  • Neuropharmacological Effects : Another investigation revealed that this compound may modulate neurotransmitter systems, suggesting its role as a potential treatment for neurodegenerative diseases. The specific receptor interactions and their implications for therapeutic outcomes are still under exploration.

Q & A

Q. What are the key physicochemical properties of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine, and how do they influence experimental design?

Answer: The compound’s molecular formula (C₈H₉ClFNO) and molecular weight (189.61 g/mol) are critical for stoichiometric calculations. It is a white-to-yellow crystalline solid with poor water solubility but high solubility in organic solvents like ethanol and dimethylformamide. This solubility profile necessitates the use of co-solvents (e.g., DMSO) in biological assays . Key properties include:

PropertyValue/DescriptionRelevance in Research
Melting/Boiling PointsNot availableImpacts storage conditions (2–8°C recommended)
Chirality(S)-configurationCritical for enantioselective interactions in biological systems

Q. What synthetic strategies are recommended for preparing enantiomerically pure this compound?

Answer: Synthesis typically involves:

  • Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer from racemic mixtures.
  • Asymmetric catalysis : Enzymatic methods or transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve stereochemical control .
  • Intermediate halogenation : Fluorination at the 7-position via electrophilic substitution, followed by dihydrobenzofuran ring closure .

Q. How does the biological activity of this compound compare to structurally similar analogs?

Answer: The 7-fluoro substitution enhances binding affinity to enzymes/receptors compared to non-fluorinated analogs. For example:

CompoundKey Structural DifferenceActivity Comparison
(S)-5-Chloro-2,3-dihydrobenzofuran-3-amineCl at position 5Lower affinity for serotonin receptors
(R)-7-Fluoro enantiomerOpposite chiralityReduced activity in kinase assays

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Chiral HPLC or polarimetry to confirm enantiomeric purity .
  • ¹H/¹³C NMR to verify fluorine coupling patterns and dihydrobenzofuran ring conformation .
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?

Answer: Contradictions often arise from:

  • Purity variations : Impurities in synthesis (e.g., residual solvents) can skew assay results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay conditions : Differences in solvent systems (e.g., DMSO concentration) or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using guidelines from and .
  • Chiral contamination : Trace (R)-enantiomers (even 1–2%) can significantly alter dose-response curves. Use chiral columns for rigorous quality control .

Q. What is the role of the fluorine atom in modulating receptor binding kinetics?

Answer: The 7-fluoro group:

  • Enhances electrostatic interactions with hydrophobic pockets in target proteins (e.g., GPCRs).
  • Reduces metabolic degradation by blocking cytochrome P450 oxidation at the 7-position, as shown in hepatic microsome studies .
  • Comparative data : Fluorine’s electronegativity increases binding affinity by 3–5× compared to hydrogen analogs in radioligand assays .

Q. How can solubility limitations be addressed in in vivo studies?

Answer:

  • Prodrug design : Convert the amine to a phosphate or acetylated derivative for improved aqueous solubility .
  • Nanoparticle encapsulation : Use liposomal carriers (size: 100–200 nm) to enhance bioavailability, as demonstrated in rodent pharmacokinetic studies .
  • Co-solvent systems : Ethanol/PEG 400 (1:4 ratio) achieves stable concentrations >1 mM for intravenous administration .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of fluorinated dihydrobenzofuran derivatives?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with targets like 5-HT receptors. Validate with mutagenesis studies (e.g., Ala-scanning) .
  • QSAR models : Use descriptors like LogP (experimental: ~1.2) and polar surface area (PSA: ~45 Ų) to predict blood-brain barrier permeability .
  • MD simulations : Analyze fluorine’s impact on ligand-protein binding stability over 100-ns trajectories (AMBER force field) .

Q. How do stereochemical impurities affect pharmacological profiling?

Answer:

  • Case study : A 5% (R)-enantiomer contamination reduced IC₅₀ values by 50% in kinase inhibition assays. Mitigate via:
    • Chiral SFC : Achieve >99% enantiomeric excess (ee) using supercritical CO₂-based chromatography .
    • Circular dichroism (CD) : Monitor ee during synthesis with real-time CD spectroscopy .

Tables for Critical Comparisons

Q. Table 1. Comparative Binding Affinities of Halogenated Analogs

CompoundTarget (IC₅₀, nM)Reference
(S)-7-Fluoro derivative5-HT₂A: 12 ± 2
(S)-7-Chloro derivative5-HT₂A: 45 ± 5
Non-halogenated analog5-HT₂A: >100

Q. Table 2. Solubility Enhancement Strategies

MethodSolubility AchievedBioavailability (Rat)
PEG 400/EtOH (1:4)1.2 mM22%
Liposomal encapsulation0.8 mM35%
Hydrochloride salt form0.5 mM15%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.